molecular formula C6H3BrClN3 B11721897 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11721897
M. Wt: 232.46 g/mol
InChI Key: VAOPGENYZYIGBQ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and high yield. The reaction is typically carried out at elevated temperatures (around 140°C) and can achieve yields as high as 89% within a few hours .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .

Scientific Research Applications

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the triazolopyridine scaffold allows for versatile chemical modifications and a wide range of applications .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H

InChI Key

VAOPGENYZYIGBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1Br)Cl

Origin of Product

United States

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